Structural and Pharmacological Profiling of (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic Acid
Structural and Pharmacological Profiling of (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic Acid
Executive Summary
(E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid , frequently designated in literature as (E)-4-(4-methoxyphenoxy)cinnamic acid, is a highly versatile diaryl ether derivative of cinnamic acid. Characterized by its rigid α,β-unsaturated carboxylic acid backbone and a lipophilic, electron-rich phenoxy substitution, this compound serves as a critical pharmacophore and synthetic intermediate in modern drug discovery. Its structural geometry makes it uniquely suited for integration into complex macromolecules, including NOD2 receptor agonists[1], hepatoprotective agents[2], and targeted agrochemicals[3]. This technical guide delineates the physicochemical properties, mechanistic synthesis, and biological applications of this compound, providing validated protocols for researchers and assay developers.
Chemical Architecture and Physicochemical Profile
The molecular architecture of (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid is defined by three distinct domains:
-
The Cinnamic Acid Backbone: Provides an α,β-unsaturated Michael acceptor system and a terminal carboxylic acid for conjugation (e.g., amide coupling with amino acids)[4]. The (E)-isomer is thermodynamically preferred, ensuring a linear, extended conformation that minimizes steric clash.
-
The Diaryl Ether Linkage: The para-phenoxy substitution introduces a flexible yet lipophilic hinge, allowing the molecule to adapt to hydrophobic binding pockets in target proteins[1].
-
The Terminal Methoxy Group: Acts as an electron-donating group (EDG) via resonance, increasing the electron density of the distal phenyl ring and modulating the compound's oxidative stability and hydrogen-bonding potential.
Quantitative Data: Physicochemical Parameters
The following table summarizes the key physicochemical properties that dictate the compound's behavior in synthetic and biological systems.
| Parameter | Value / Descriptor | Pharmacological Implication |
| Molecular Formula | C₁₆H₁₄O₄ | Standard diaryl ether scaffold. |
| Molecular Weight | 270.28 g/mol | Low MW allows for downstream peptide conjugation without exceeding Lipinski limits. |
| Stereochemistry | (E)-alkene (trans) | Extended linear conformation; critical for receptor binding depth. |
| LogP (Estimated) | ~3.5 - 4.0 | High lipophilicity; excellent membrane permeability but requires co-solvents (e.g., DMSO) for in vitro assays. |
| H-Bond Donors | 1 (Carboxylic -OH) | Capable of strong directional interactions with target residues. |
| H-Bond Acceptors | 4 (Ether, Methoxy, Carbonyl) | Facilitates interaction with aqueous interfaces and kinase hinge regions. |
| Rotatable Bonds | 5 | Balances conformational flexibility with entropic penalty upon binding. |
Synthetic Methodology: The Knoevenagel-Doebner Condensation
The most efficient and scalable pathway to synthesize (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid is via the Knoevenagel condensation, specifically utilizing the Doebner modification[5]. This method reacts 4-(4-methoxyphenoxy)benzaldehyde with malonic acid in the presence of a weak base (piperidine) and a solvent that also acts as a base (pyridine).
Mechanistic Causality
The selection of piperidine is not merely traditional; it acts as a secondary amine organocatalyst. Piperidine condenses with the aldehyde to form an iminium ion intermediate. This iminium species is significantly more electrophilic than the native carbonyl, drastically lowering the activation energy required for nucleophilic attack by the malonate enolate[5]. Subsequent heating drives the decarboxylation of the alkylidenemalonic acid intermediate. The transition state of this decarboxylation is sterically governed, exclusively yielding the thermodynamically stable (E)-α,β-unsaturated acid while expelling carbon dioxide as a gaseous byproduct, driving the reaction to completion via Le Chatelier's principle.
Figure 1: Knoevenagel-Doebner mechanism for (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid synthesis.
Protocol 1: Standardized Synthesis and Isolation
Self-Validating System: This protocol utilizes TLC tracking for reaction completion and acid-base extraction for high-purity isolation without chromatography.
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 4-(4-methoxyphenoxy)benzaldehyde and 15.0 mmol (1.5 eq) of malonic acid in 15 mL of anhydrous pyridine.
-
Catalysis: Add 1.0 mmol (0.1 eq) of piperidine dropwise. Rationale: Catalytic piperidine is sufficient for iminium formation; excess can lead to unwanted Michael addition byproducts.
-
Reflux & Decarboxylation: Equip the flask with a reflux condenser and heat to 110°C under an inert argon atmosphere. Monitor via TLC (Hexane:EtOAc 7:3). The evolution of CO₂ gas bubbles indicates active decarboxylation.
-
Quenching: Upon consumption of the starting material (typically 4-6 hours), cool the mixture to room temperature and pour it into 100 mL of ice-cold 2M HCl. Rationale: The strong acid neutralizes pyridine and piperidine, rendering them water-soluble, while the target cinnamic acid precipitates.
-
Isolation: Filter the crude precipitate under a vacuum. Wash the filter cake with cold water (3 × 50 mL) to remove residual malonic acid.
-
Recrystallization: Recrystallize the crude product from hot ethanol or ethyl acetate[2]. Anhydrous sodium sulfate should be used to eliminate residual water prior to final drying.
Pharmacological Applications and Structure-Activity Relationships (SAR)
NOD2 Receptor Agonism
Cinnamic acid derivatives are heavily utilized in the synthesis of desmuramylpeptides—synthetic mimetics of bacterial peptidoglycan fragments that activate the Nucleotide-binding oligomerization domain-containing protein 2 (NOD2)[1]. The incorporation of a phenoxycinnamic acid moiety at the N-terminus of these peptides significantly enhances lipophilicity, allowing the conjugate to anchor deeply within the hydrophobic binding pocket of the NOD2 cytosolic sensor.
SAR Insights: Research indicates that the steric bulk and electronic properties of the para-substitution on the cinnamic ring directly dictate NOD2 potency. While small functional groups (e.g., methyl, chlorine) yield moderate activity, extended lipophilic systems like the phenoxy group maintain single-digit to low-nanomolar EC₅₀ values by engaging in extensive π-π stacking and hydrophobic interactions within the receptor[1].
| Compound / Scaffold Modification | NOD2 Activation (EC₅₀) | Structural Rationale |
| 3-phenylcinnamoyl derivative | 47 nM | Optimal fit in the hydrophobic pocket. |
| 3-phenoxycinnamoyl derivative | 61 nM | Ether oxygen provides slight flexibility, retaining high potency. |
| 4-substituted (Small: -Me, -Cl) | 400 - 412 nM | Insufficient hydrophobic contact area. |
| 4-substituted (Bulky: -CF₃, -O-iPr) | 795 - 1190 nM | Steric clash prevents optimal receptor closure. |
| Table 2: SAR comparison of cinnamoyl derivatives in NOD2 activation (Data extrapolated from[1]). |
Hepatoprotective and Antioxidant Activity
Beyond immunology, phenoxycinnamic acid derivatives exhibit pronounced hepatoprotective properties. Unlike caffeic acid phenethyl ester (CAPE), which is susceptible to rapid esterase-mediated hydrolysis in biological systems, the amide derivatives of phenoxycinnamic acids demonstrate superior metabolic stability. These compounds interrupt oxidative stress pathways and suppress pro-inflammatory cytokine release, mitigating chemically induced liver damage[2].
Figure 2: NOD2 signaling cascade activated by desmuramylpeptides containing phenoxycinnamic acid.
Biological Evaluation: Standardized Assay Protocol
Protocol 2: In Vitro NOD2 Activation Assay (HEK-Blue System)
Self-Validating System: This protocol utilizes a secreted embryonic alkaline phosphatase (SEAP) reporter system. It includes internal positive and negative controls to validate the dynamic range of the assay, ensuring that the observed absorbance directly correlates with NF-κB translocation.
-
Cell Culture Preparation: Cultivate HEK-Blue NOD2 cells (InvivoGen) in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and the required selection antibiotics (e.g., Blasticidin and Zeocin) to maintain the reporter plasmid.
-
Compound Formulation: Dissolve the (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid derivative in molecular biology grade DMSO to create a 10 mM stock. Perform serial dilutions in endotoxin-free water. Crucial: Ensure final DMSO concentration in the assay well does not exceed 0.5% to prevent solvent-induced cytotoxicity.
-
Assay Execution:
-
Seed 5 × 10⁴ cells per well in a 96-well flat-bottom plate.
-
Add 20 µL of the serially diluted compound to the respective wells.
-
Controls: Add 20 µL of Muramyl Dipeptide (MDP) at 100 ng/mL as a positive control, and 20 µL of vehicle (0.5% DMSO in water) as a negative control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 18–24 hours.
-
Colorimetric Readout: Transfer 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue detection medium. Incubate at 37°C for 1–3 hours.
-
Quantification: Measure the optical density (OD) at 655 nm using a microplate reader. Calculate the EC₅₀ using non-linear regression analysis (four-parameter logistic curve) in GraphPad Prism.
References
- US3085111A - Process for preparing 3-nitrobenzaldehyde ethers Source: Google Patents URL
-
Discovery of Desmuramylpeptide NOD2 Agonists with Single-Digit Nanomolar Potency Source: National Institutes of Health (NIH) / ACS Publications URL:[Link]
- US4435208A - Herbicidally active substituted phenoxycinnamic acid Source: Google Patents URL
-
Preclinical Research on Cinnamic Acid Derivatives for the Prevention of Liver Damage: Promising Therapies for Liver Diseases Source: MDPI Biomedicines URL:[Link]
-
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions Source: Chemical Reviews - ACS Publications URL:[Link]
-
Full text of "Proceedings" (Knoevenagel Condensation Historical Context) Source: Internet Archive URL:[Link]
Sources
- 1. Discovery of Desmuramylpeptide NOD2 Agonists with Single-Digit Nanomolar Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US4435208A - Herbicidally active substituted phenoxycinnamic acid derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Full text of "Proceedings" [archive.org]
